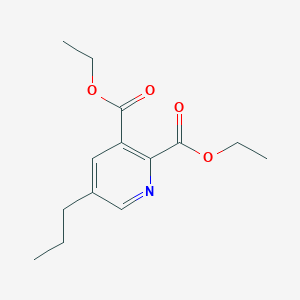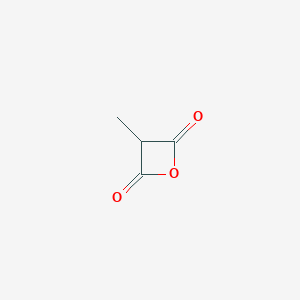
3-Methyloxetane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyloxetane-2,4-dione, also known as methylmalonic anhydride, is an organic compound with the chemical formula C₄H₄O₃. It is a derivative of oxetane, a four-membered ring containing three carbon atoms and one oxygen atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyloxetane-2,4-dione can be synthesized through several methods. One common approach involves the ozonolysis of diketene, which was first reported in 1988 . Another method includes the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, typically around 150°C . This reaction yields oxetane derivatives, including this compound, with moderate efficiency.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to optimize yield and purity. The use of trimethyloxosulfonium iodide as a reagent has been shown to facilitate the formation of the oxetane ring from corresponding carbonyl compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyloxetane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include various substituted oxetanes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methyloxetane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-Methyloxetane-2,4-dione involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
2-Methyloxetane: A similar compound with a methyl group at the 2-position instead of the 3-position.
3,3-Dimethyloxetane: Contains two methyl groups at the 3-position.
3-Azidooxetane: Features an azido group at the 3-position.
3-Nitrooxetane: Contains a nitro group at the 3-position.
Uniqueness: 3-Methyloxetane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives.
Propriétés
Numéro CAS |
114752-53-3 |
|---|---|
Formule moléculaire |
C4H4O3 |
Poids moléculaire |
100.07 g/mol |
Nom IUPAC |
3-methyloxetane-2,4-dione |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)7-4(2)6/h2H,1H3 |
Clé InChI |
SDYYWRBMQSZLOC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


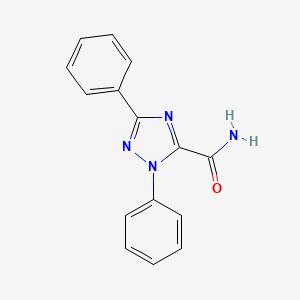
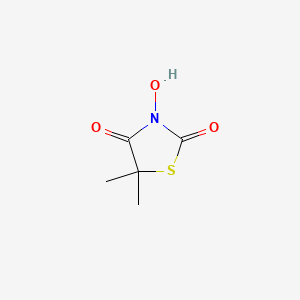
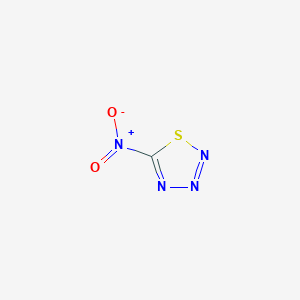
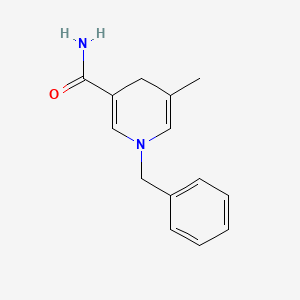
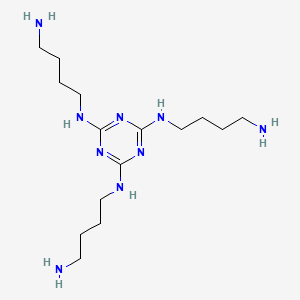
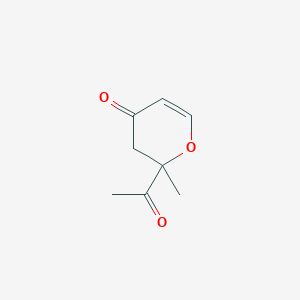
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
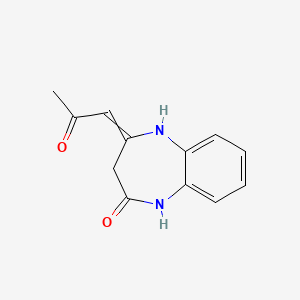
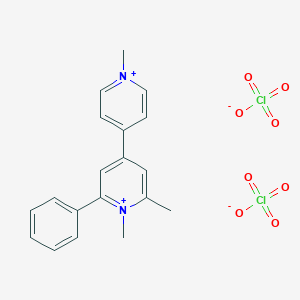
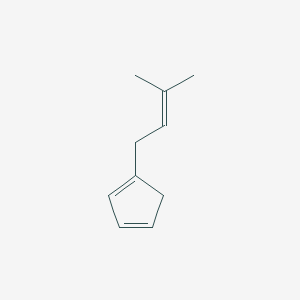
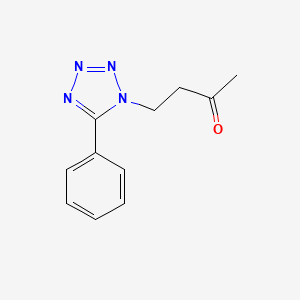
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
